2-(piperazin-1-ylmethyl)thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(piperazin-1-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-4-11(5-2-9-1)7-8-10-3-6-12-8/h3,6,9H,1-2,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPNZBBYKHIRKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702582 | |
| Record name | 1-[(1,3-Thiazol-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885699-90-1 | |
| Record name | 1-(2-Thiazolylmethyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885699-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(1,3-Thiazol-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 2 Piperazin 1 Ylmethyl Thiazole and Its Analogues
Classical and Parallel Synthesis Approaches for 2-(piperazin-1-ylmethyl)thiazole Core Structures
The construction of the this compound core often relies on established and robust chemical reactions. These methods are frequently adapted for parallel synthesis to generate libraries of compounds for drug discovery programs.
Nucleophilic Displacement and Aminomethylation Reactions
A primary and straightforward method for synthesizing the this compound scaffold involves the nucleophilic displacement of a leaving group on the thiazole (B1198619) ring by piperazine (B1678402). nih.gov A common precursor for this reaction is a 2-(halomethyl)thiazole, such as 2-chloro-5-chloromethyl-1,3-thiazole. patsnap.comsemanticscholar.org The reaction proceeds by the nitrogen atom of the piperazine ring acting as a nucleophile and displacing the halogen atom on the methyl group attached to the thiazole ring. nih.gov This aminomethylation reaction is a versatile method for linking the piperazine and thiazole moieties.
The synthesis of the key intermediate, 2-chloro-5-chloromethyl-1,3-thiazole, can be achieved through various routes. One method involves the reaction of 1,3-dichloropropene (B49464) with sodium thiocyanate (B1210189) to form 3-chloro-2-propenylthiocyanate, which then undergoes a thermal rearrangement to 3-chloro-1-propenylisothiocyanate. semanticscholar.org Subsequent chlorination yields the desired 2-chloro-5-chloromethylthiazole. semanticscholar.org Alternative methods for the synthesis of this intermediate have also been reported, including the reaction of 3-chloro-1-isothiocyanato-1-propene with a chlorinating agent. epo.orggoogle.com
Parallel Synthesis for Piperazine-Tethered Thiazole Libraries
The demand for large and diverse collections of compounds for high-throughput screening has led to the development of parallel synthesis strategies for piperazine-tethered thiazole libraries. mdpi.comresearchgate.net These methods often employ solid-phase synthesis techniques, which allow for the efficient and systematic variation of different parts of the molecule. mdpi.com
A typical solid-phase synthesis approach starts with a resin-bound starting material, which is then subjected to a series of reactions to build the desired scaffold. mdpi.com For instance, a resin-bound amino acid can be used as a starting point to which the thiazole and piperazine moieties are sequentially added. mdpi.com This allows for the introduction of diversity at multiple points of the molecule by using a variety of building blocks, such as different carboxylic acids to functionalize the piperazine ring. nih.govmdpi.com The final compounds are then cleaved from the resin to yield a library of individual, purified compounds. mdpi.com This parallel synthesis approach has been successfully used to generate libraries of disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives. nih.govresearchgate.net
Advanced Cyclization and Derivatization Techniques
Beyond the classical approaches, more advanced synthetic methods are employed to create the thiazole ring and to further modify the this compound scaffold, leading to novel derivatives with potentially enhanced biological activities.
Hantzsch-Type and One-Pot Synthetic Protocols for Thiazole Ring Formation
The Hantzsch thiazole synthesis is a cornerstone in the formation of the thiazole ring. synarchive.comyoutube.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comyoutube.com This methodology has been adapted for the synthesis of piperazine-tethered thiazoles, particularly in solid-phase synthesis where a resin-bound thiourea (B124793) is cyclized with an α-haloketone like 1,3-dichloroacetone. nih.gov
To improve efficiency and reduce the number of synthetic steps, one-pot reactions have been developed for the synthesis of thiazole derivatives. nih.govasianpubs.org These protocols combine multiple reaction steps into a single procedure without the need for isolating intermediates. For instance, a one-pot, three-component reaction can be used to synthesize complex thiazole derivatives, offering advantages such as shorter reaction times and simpler work-up procedures. nih.gov
Functionalization of the Piperazine Moiety in this compound Derivatives
The piperazine ring in this compound derivatives offers a versatile handle for further functionalization, which is crucial for modulating the physicochemical and pharmacological properties of the compounds. nih.govresearchgate.net The secondary amine in the piperazine ring can be readily acylated, alkylated, or sulfonylated to introduce a wide range of substituents. mdpi.comnih.gov
In parallel synthesis, a common strategy is to react the piperazine-tethered thiazole with a diverse set of commercially available carboxylic acids to create a library of amides. nih.govmdpi.com This allows for the exploration of the structure-activity relationship by systematically varying the substituent on the piperazine nitrogen. This functionalization is a key step in optimizing the biological activity of these compounds. nih.gov
Molecular Hybridization for Novel this compound-Based Scaffolds
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores (structural units responsible for biological activity) into a single molecule. researchgate.netekb.eg This approach aims to create novel compounds with improved affinity, selectivity, and pharmacokinetic profiles. The this compound scaffold is an excellent platform for molecular hybridization, as both the thiazole and piperazine rings are known to be present in numerous biologically active compounds. nih.govresearchgate.net
By linking the this compound core to other heterocyclic systems or bioactive fragments, novel hybrid molecules can be generated. For example, bis-thiazole derivatives linked to a central piperazine core have been synthesized as new hybrid molecules. researchgate.net This strategy of combining privileged structures is thought to provide compounds with unique biological activities that may not be achievable with the individual components alone. researchgate.net The synthesis of such hybrids often involves multi-step reaction sequences, including the initial formation of the piperazine-thiazole core followed by coupling with another bioactive moiety. rsc.orgnih.gov
Pharmacological Activities and Biological Target Interactions of 2 Piperazin 1 Ylmethyl Thiazole Derivatives
Antimicrobial Activity Profile of 2-(piperazin-1-ylmethyl)thiazole Analogues
The this compound core structure has proven to be a versatile template for the development of new antimicrobial agents. Modifications to this scaffold have led to the discovery of compounds with potent activity against both bacteria and fungi, including strains that have developed resistance to existing drugs.
Antibacterial Efficacy Against Resistant Strains
A significant area of research has been the evaluation of this compound derivatives against multidrug-resistant bacteria, a growing global health concern.
Notably, certain disubstituted piperazines derived from this compound have shown considerable promise. In one study, three compounds, designated as 3d, 3g, and 3k, were tested against methicillin-resistant Staphylococcus aureus (MRSA). All three compounds exhibited greater potency than the reference antibiotic, ampicillin, against this resistant strain. nih.gov Further highlighting their potential, compound 3d also demonstrated superior activity against a resistant strain of Pseudomonas aeruginosa compared to ampicillin, while compound 3g was more effective against a resistant strain of Escherichia coli. nih.gov
Another class of thiazole (B1198619) derivatives, specifically phenylthiazoles, has been investigated for its activity against both MRSA and vancomycin-resistant Staphylococcus aureus (VRSA). A lead compound and nine of its derivatives were found to inhibit the growth of 18 different clinical isolates of MRSA and VRSA at concentrations ranging from 0.5 to 3.0 μg/mL. nih.gov Impressively, three of these derivatives demonstrated a rapid bactericidal effect, eliminating MRSA growth within six hours, a significant advantage over vancomycin. nih.gov
The carbapenem (B1253116) derivative, razupenem, which features a thiazole-containing side chain, has also been studied for its activity against various resistant staphylococci, including MRSA, heterogeneous vancomycin-intermediate S. aureus (hVISA), VISA, and VRSA. nih.gov
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound/Derivative | Target Organism | Notable Findings |
|---|---|---|
| Compounds 3d, 3g, 3k | Methicillin-resistant Staphylococcus aureus (MRSA) | More potent than ampicillin. nih.gov |
| Compound 3d | Pseudomonas aeruginosa (resistant strain) | Better activity than ampicillin. nih.gov |
| Compound 3g | Escherichia coli (resistant strain) | More efficient than ampicillin. nih.gov |
| Phenylthiazole derivatives | MRSA and Vancomycin-resistant S. aureus (VRSA) | Inhibited growth of 18 clinical isolates. nih.gov |
| Three phenylthiazole derivatives | MRSA | Eliminated growth within six hours. nih.gov |
| Razupenem | MRSA, hVISA, VISA, VRSA | Enhanced activity against Gram-positive organisms. nih.gov |
Antifungal Efficacy
In addition to their antibacterial properties, this compound derivatives have demonstrated notable antifungal activity.
In the same study that identified potent antibacterial agents, compound 3k emerged as the most effective antifungal agent among the tested disubstituted piperazines. nih.gov The study noted that Aspergillus fumigatus was the most resistant fungus, while Trichoderma viride was the most sensitive to the tested compounds. nih.gov Molecular docking studies suggested that the antifungal mechanism of these compounds may involve the inhibition of Candida albicans CYP51 and dihydrofolate reductase. nih.gov
Other research has focused on the development of novel piperidinyl thiazole analogues as fungicides, particularly against oomycete pathogens. These compounds, designed using a bioisosteric replacement strategy, showed excellent in vitro and in vivo activity against Phytophthora infestans, Plasmopara viticola, and Pseudoperonospora cubensis at very low concentrations. nih.gov
Furthermore, a series of newly synthesized thiazole derivatives were screened for their in vitro antifungal activity against ten fungal species. Among them, three compounds displayed moderate activity. researchgate.net Specifically, compound 3h showed a minimum inhibitory concentration (MIC) of 8 μg/mL against Cryptococcus neoformans and Candida albicans, while compound 3i had an MIC of 8 μg/mL against C. neoformans and 16 μg/mL against Trichophyton mentagrophytes. researchgate.net
Table 2: Antifungal Activity of Selected this compound Derivatives
| Compound/Derivative | Target Organism(s) | Notable Findings |
|---|---|---|
| Compound 3k | Various fungi | Best antifungal activity in its series. nih.gov |
| Piperidinyl thiazole analogues | Phytophthora infestans, Plasmopara viticola, Pseudoperonospora cubensis | Excellent in vitro and in vivo activity at low concentrations. nih.gov |
| Compound 3h | Cryptococcus neoformans, Candida albicans | MIC value of 8 μg/mL. researchgate.net |
| Compound 3i | Cryptococcus neoformans, Trichophyton mentagrophytes | MIC values of 8 μg/mL and 16 μg/mL, respectively. researchgate.net |
Antimalarial Efficacy of this compound Derivatives
The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has necessitated the search for new antimalarial agents. Derivatives of this compound have shown potential in this area.
Antiplasmodial Activity Against Chloroquine-Resistant Plasmodium falciparum
Research has demonstrated that certain aryl piperazine (B1678402) derivatives possess the ability to inhibit the growth of chloroquine-resistant strains of P. falciparum.
In one study, a series of piperazine and pyrrolidine (B122466) derivatives were synthesized and evaluated for their in vitro activity against the chloroquine-resistant FCR-3 strain of P. falciparum. The study identified that the combined presence of a hydroxyl group, a propane (B168953) chain, and a fluorine atom was crucial for their antiplasmodial activity. nih.gov Five compounds from the aryl-alcohol series were able to inhibit 50% of the parasite's growth at concentrations of 10 μM or less. nih.gov The most active compound in this series, 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol, exhibited an impressive IC₅₀ of 0.5 μM against P. falciparum. nih.gov
While not directly this compound derivatives, novel 4-aminoquinoline (B48711) analogues, which share structural similarities, have also been tested against chloroquine-resistant P. falciparum. A monoquinoline (MAQ) and a bisquinoline (BAQ) derivative were both active in the nanomolar range and were found to significantly inhibit hemozoin formation in a dose-dependent manner, a crucial process for the parasite's survival. nih.gov
Anticancer Research on this compound Scaffolds
The versatile this compound scaffold has also been explored for its potential in cancer therapy, with various derivatives showing cytotoxic activity against a range of human cancer cell lines.
Investigation of Cytotoxic Mechanisms in Cancer Cell Lines
Studies have investigated the cytotoxic effects of this compound derivatives on several cancer cell lines, including A-549 (human lung adenocarcinoma), HCT-116 (colon cancer), HepG2 (liver cancer), and HT-29 (colon cancer).
A series of novel compounds bearing an imidazo[2,1-b]thiazole (B1210989) scaffold were designed and evaluated for their cytotoxicity against HepG2 and MDA-MB-231 (breast cancer) cell lines. nih.gov One compound, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l), was identified as a potential inhibitor against MDA-MB-231 with an IC₅₀ value of 1.4 μM, which was more potent than the standard drug sorafenib (B1663141) (IC₅₀ = 5.2 μM). nih.gov This compound also showed selectivity, being more cytotoxic to MDA-MB-231 cells than to HepG2 cells (IC₅₀ = 22.6 μM). nih.gov
In another study, newly synthesized pyrazoline-based thiazole derivatives were evaluated for their antitumor activities. Two of these compounds demonstrated strong cytotoxic effects against HCT-116 and CACO-2 (colon cancer) cell lines. epa.gov
Furthermore, the cytotoxic activity of piperazin-2-one-based structures, which are related to the core scaffold, was evaluated against a variety of cell lines. Two compounds, one bearing a TADDOL-derived substituent and another with a trifluoromethyl substituent, showed a significant effect on cell viability. nih.gov
Table 3: Cytotoxic Activity of Selected this compound Scaffolds
| Compound/Derivative | Cancer Cell Line(s) | Notable Findings |
|---|---|---|
| Compound 5l | MDA-MB-231 (breast cancer) | IC₅₀ of 1.4 μM, more potent than sorafenib. nih.gov |
| Compound 5l | HepG2 (liver cancer) | IC₅₀ of 22.6 μM, showing selectivity. nih.gov |
| Pyrazoline-based thiazole derivatives | HCT-116, CACO-2 (colon cancer) | Strong antitumor activities. epa.gov |
| Piperazin-2-one with TADDOL-derived substituent | Various cell lines | Significant effect on cell viability. nih.gov |
| Piperazin-2-one with trifluoromethyl substituent | Various cell lines | Significant effect on cell viability. nih.gov |
Modulation of Cellular Pathways (e.g., Ferroptosis)
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Targeting this pathway has emerged as a promising strategy in cancer therapy, particularly for aggressive and drug-resistant tumors. nih.gov The modification of known ferroptosis-inducing compounds with a piperazin-1-ylmethyl group has been shown to enhance their therapeutic potential. nih.gov
For instance, the introduction of a piperazin-1-methyl group to a known ferroptosis inducer resulted in a derivative with a 16-fold improvement in water solubility. nih.gov This enhancement of physicochemical properties is a critical step in drug development, facilitating better bioavailability. While this specific modification led to a slight decrease in the direct inhibitory activity against system Xc⁻ (a key protein in ferroptosis), the improved solubility highlights the strategic utility of the piperazine moiety in optimizing drug candidates that modulate cellular death pathways like ferroptosis. nih.gov
Other Relevant Biological Activities
Derivatives of this compound have demonstrated a broad spectrum of other biological activities, underscoring the versatility of this chemical scaffold.
The thiazole-piperazine framework is a recurring motif in compounds designed for anti-inflammatory purposes. The mechanisms underlying these effects are varied and can include the inhibition of cyclooxygenase (COX) isoenzymes and the modulation of pro-inflammatory cytokine signaling, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.govresearchgate.net
Research into novel phenylpiperazine substituted imidazolyl-thiazole derivatives has shown promising anti-inflammatory activity. researchgate.net In-vitro evaluations using the human red blood cell (HRBC) membrane stabilization method and in-vivo studies using the carrageenan-induced rat paw edema model have confirmed the potential of these compounds. researchgate.net For example, certain synthesized imidazolyl-thiazole compounds demonstrated 59% and 61% protection against inflammation in the rat paw edema test. researchgate.net Additionally, pyridine- and thiazole-based hydrazides have been evaluated for their anti-inflammatory properties by assessing their ability to inhibit the denaturation of bovine serum albumin, with some compounds showing significant activity. acs.org
Table 1: Anti-Inflammatory Activity of Selected Thiazole-Piperazine Derivatives
| Compound Series | Assay | Key Findings | Reference |
|---|---|---|---|
| Phenylpiperazine substituted imidazolyl-thiazoles | Carrageenan-induced rat paw edema | Showed up to 61% protection against inflammation. | researchgate.net |
| Pyridine- and thiazole-based hydrazides | Inhibition of bovine serum albumin denaturation | Demonstrated significant in-vitro anti-inflammatory activity. | acs.org |
| General Thiazole-Piperazine Derivatives | Mechanism of Action Studies | Suggested mechanisms include inhibition of COX isoenzymes and cytokine signaling. | nih.govresearchgate.net |
Tuberculosis remains a major global health challenge, necessitating the development of new and effective drugs. The combination of piperazine, pyrazole, and thiazole moieties into a single molecular entity has yielded compounds with potent antitubercular activity. dpkmr.edu.in
A series of piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives was evaluated against Mycobacterium tuberculosis (H37Rv strain). dpkmr.edu.in The results indicated a range of potencies, with some compounds showing activity comparable to standard antitubercular drugs. dpkmr.edu.in For example, compound 6c , which features a bromo substituent, was the most potent, with a Minimum Inhibitory Concentration (MIC) of 1.6 µg/mL. dpkmr.edu.in Other derivatives with fluoro, methoxy (B1213986), chloro, and nitrile substituents also displayed significant activity. dpkmr.edu.in Furthermore, some fluoroquinolone derivatives incorporating a piperazinyl-thiadiazole moiety have shown moderate in vitro activity against the M. tuberculosis H37Rv strain, with MIC values of 10 µg/ml. nih.gov
Table 2: Antitubercular Activity of Piperazinyl-Pyrazolyl-2-Hydrazinyl Thiazole Derivatives against M. tuberculosis H37Rv
| Compound | Substituent | MIC (µg/mL) | Reference |
|---|---|---|---|
| 6c | Bromo | 1.6 | dpkmr.edu.in |
| 6d | Fluoro | 6.25 | dpkmr.edu.in |
| 6e | Methoxy | 6.25 | dpkmr.edu.in |
| 6a | Chloro | 12.5 | dpkmr.edu.in |
| 6g | Nitrile | 12.5 | dpkmr.edu.in |
| 6i | (Unspecified) | 100 | dpkmr.edu.in |
The emergence of drug-resistant viruses and novel viral pathogens underscores the continuous need for new antiviral agents. Thiazole derivatives, often incorporating a piperazine ring, have been investigated for their potential to inhibit a wide array of viruses, including influenza viruses, coronaviruses, hepatitis B and C, and human immunodeficiency virus (HIV). nih.govresearchgate.net
The versatility of the thiazole nucleus allows for structural modifications that can lead to potent and selective antiviral compounds. nih.gov Research has explored various fused thiazole systems and derivatives as potential antiviral candidates. researchgate.netnih.gov For instance, new indenopyridazinethiazole derivatives have been designed and studied for their potential inhibitory effects against SARS-CoV-2 targets through computational docking studies, which predicted high potency against key viral enzymes like 3C-like protease and helicase. dp.tech
Parasitic diseases, such as toxoplasmosis and malaria, affect millions of people worldwide. The this compound scaffold has served as a foundation for the development of potent antiparasitic agents.
A series of novel quinazolin-4(3H)-one derivatives incorporating a piperazine ring were synthesized and showed good in vitro activity against Toxoplasma gondii. acs.org Two compounds from this series emerged as the most potent inhibitors, with IC₅₀ values of 6.33 µM and 5.94 µM, respectively. acs.org These compounds were found to inhibit both the invasion and replication of the parasite. acs.org
In the fight against malaria, a library of diverse piperazine-tethered thiazole compounds was synthesized and screened for antiplasmodial activity against the chloroquine-resistant Dd2 strain of Plasmodium falciparum. mdpi.comnih.gov This screening identified compounds with EC₅₀ values ranging from 100 to 350 nM, with one hit compound demonstrating an EC₅₀ of 102 nM and a high selectivity index. mdpi.comnih.gov Other research has shown that thiazole derivatives also exhibit cytotoxic potential against parasites like Leishmania amazonensis and Trypanosoma cruzi. unl.pt
Table 3: Antiparasitic Activity of Selected Thiazole-Piperazine Derivatives
| Compound Series | Parasite | Activity Metric | Key Finding | Reference |
|---|---|---|---|---|
| 2-(Piperazin-1-yl)quinazolin-4(3H)-one derivatives | Toxoplasma gondii | IC₅₀ | Most potent compounds had IC₅₀ values of 5.94 µM and 6.33 µM. | acs.org |
| Piperazine-tethered thiazoles | Plasmodium falciparum (Dd2 strain) | EC₅₀ | Hit compound showed an EC₅₀ of 102 nM. | mdpi.comnih.gov |
| Naphthyl-thiazole derivatives | Leishmania amazonensis & Trypanosoma cruzi | Cytotoxicity | Demonstrated potential to inhibit amastigote forms. | unl.pt |
The dopamine (B1211576) D3 receptor is a key target for the development of treatments for neuropsychiatric disorders and substance use disorders. The aryl-piperazine motif is a well-established pharmacophore for dopamine receptor ligands.
In an effort to create selective D3 receptor ligands, a series of compounds was designed featuring an aryl-substituted piperazine ring linked via an alkyl chain to a terminal aryl amide. nih.gov This research led to the development of potent and selective D3 receptor antagonists. One of the most potent analogues demonstrated a high binding affinity for the D3 receptor (Ki = 1.4 nM) and significant selectivity over the D2 and D4 receptor subtypes (64-fold and 1300-fold, respectively). nih.gov The antinociceptive effects of some thiazole-piperazine derivatives have also been linked to their interaction with D2/D3 dopaminergic receptors, among other targets. nih.govresearchgate.net
Enzyme Inhibition Profiles
Derivatives of this compound have demonstrated significant inhibitory activity against several key enzymes implicated in various disease pathologies. Notably, these compounds have been extensively studied as inhibitors of cholinesterases, carbonic anhydrases, and monoamine oxidases.
Cholinesterase Inhibition:
A number of studies have highlighted the potential of this compound derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial to the cholinergic hypothesis of Alzheimer's disease.
One study synthesized a series of [2‐(4‐(2/3/4‐substituted phenyl)piperazin‐1‐yl)‐4‐phenylthiazol‐5‐yl][3/4‐substituted phenyl]methanone derivatives and evaluated their anticholinesterase activities. Several compounds exhibited potent AChE inhibition, with IC50 values ranging from 0.268 µM to 2.104 µM. researchgate.net Specifically, a derivative with a 4-methoxy substituent showed the highest AChE inhibitory activity with an IC50 of 0.268 µM. researchgate.net Another study on new thiazole-clubbed piperazine derivatives identified compounds with potent dual inhibitory activity against both human AChE (hAChE) and human BChE (hBuChE), with the most potent hAChE inhibitor showing an IC50 value of 0.151 μM and the best hBuChE inhibitors having IC50 values of 0.135 and 0.103 μM. nih.gov
Further research on thiazole-substituted benzoylpiperazine derivatives, designed as analogs of the Alzheimer's drug donepezil, also revealed significant AChE inhibitory effects. The most potent compounds in this series displayed IC50 values ranging from 0.8023 µM to 1.2130 µM. nih.gov Additionally, a series of benzothiazole–piperazine hybrids were found to be selective inhibitors of AChE over BuChE, with the most potent compound exhibiting an IC50 of 2.31 μM. rsc.org
| Compound Series | Enzyme Target | Inhibition (IC50/Ki) | Reference |
|---|---|---|---|
| [2‐(4‐(substituted phenyl)piperazin‐1‐yl)‐4‐phenylthiazol‐5‐yl]methanone derivatives | AChE | 0.268 - 2.104 µM (IC50) | researchgate.net |
| Thiazole-clubbed piperazine derivatives | hAChE | 0.151 µM (IC50) | nih.gov |
| Thiazole-clubbed piperazine derivatives | hBuChE | 0.103 - 0.135 µM (IC50) | nih.gov |
| Thiazole-substituted benzoylpiperazine derivatives | AChE | 0.8023 - 1.2130 µM (IC50) | nih.gov |
| Benzothiazole–piperazine hybrids | AChE | 2.31 µM (IC50) | rsc.org |
| Piperazine derivatives | AChE | 4.59 - 6.48 µM (IC50) / 8.04 - 61.94 µM (Ki) | nih.gov |
| Piperazine derivatives | BChE | 4.85 - 8.35 µM (IC50) / 0.24 - 32.14 µM (Ki) | nih.gov |
Carbonic Anhydrase Inhibition:
The inhibitory potential of this compound derivatives has also been explored against carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. A series of novel 2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives were synthesized and showed excellent inhibitory effects against human CA I and CA II isoforms, with Ki values in the low nanomolar range (27.07-37.80 nM for hCA I and 11.80-25.81 nM for hCA II). researchgate.net
Another study focused on imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates, which were found to be selective inhibitors of the cytosolic isoform hCA II. nih.gov Furthermore, research on morpholine-derived thiazoles identified a compound with a Ki value of 9.64 ± 0.007 μM against bovine CA-II. rsc.org
| Compound Series | Enzyme Isoform | Inhibition (Ki) | Reference |
|---|---|---|---|
| 2-(4-(Aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives | hCA I | 27.07 - 37.80 nM | researchgate.net |
| hCA II | 11.80 - 25.81 nM | researchgate.net | |
| Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates | hCA II | Selective inhibition | nih.gov |
| Morpholine derived thiazoles | Bovine CA-II | 9.64 ± 0.007 µM | rsc.org |
Monoamine Oxidase Inhibition:
Thiazolylhydrazine-piperazine derivatives have emerged as potent and selective inhibitors of monoamine oxidase-A (MAO-A), a key enzyme in the metabolism of neurotransmitters. One study reported a series of these derivatives with significant MAO-A inhibition, with the most effective compound exhibiting an IC50 value of 0.057 ± 0.002 µM, which was more potent than the reference inhibitors moclobemide (B1677376) and clorgiline. nih.gov Further research on novel thiazolyl-hydrazone derivatives containing a piperazine ring identified a compound with a 2,4-dimethyl substituent as the most effective agent against MAO-A, with an IC50 value of 0.080 ± 0.003 µM. researchgate.netnih.gov In contrast, a study on 2-methylbenzo[d]thiazole derivatives found them to be potent and selective inhibitors of MAO-B, with the most potent compound having an IC50 value of 0.0046 µM. d-nb.info
| Compound Series | Enzyme Isoform | Inhibition (IC50) | Reference |
|---|---|---|---|
| Thiazolylhydrazine-piperazine derivatives | MAO-A | 0.057 ± 0.002 µM | nih.gov |
| Thiazolyl-hydrazone derivatives with piperazine | MAO-A | 0.080 ± 0.003 µM | researchgate.netnih.gov |
| 2-Methylbenzo[d]thiazole derivatives | MAO-B | 0.0046 µM | d-nb.info |
Structure Activity Relationship Sar and Rational Design of 2 Piperazin 1 Ylmethyl Thiazole Analogues
Elucidation of Key Structural Features for Potency
The biological activity of 2-(piperazin-1-ylmethyl)thiazole derivatives is intrinsically linked to the interplay of its three core components: the thiazole (B1198619) ring, the central piperazine (B1678402) moiety, and the flexible methylene (B1212753) linker that connects them. The thiazole ring frequently serves as a critical pharmacophore, engaging in key binding interactions with biological targets such as enzymes and receptors through mechanisms like hydrogen bonding and π-stacking. The piperazine ring acts not only as a linker but also as a versatile platform for introducing substituents that can fine-tune the molecule's physicochemical properties, such as solubility and lipophilicity, and establish additional contact points within a target's binding site. nih.govnih.gov
In the context of acetylcholinesterase (AChE) inhibitors, a target for Alzheimer's disease, the entire molecular architecture is crucial for potency. The scaffold orients specific substituents to allow for precise interactions with key amino acid residues in the enzyme's active site. nih.govnih.gov Molecular modeling studies have shown that potent analogues can form significant interactions with residues such as Trp286, Arg296, and Tyr341, which are critical for anchoring the inhibitor within the active site. nih.gov The ability to engage with both the catalytic active site and the peripheral anionic site of AChE can lead to highly potent, dual-binding inhibition. nih.gov
Influence of Substituents on Biological Selectivity and Efficacy
Substitutions on both the piperazine and thiazole moieties are the primary strategy for modulating the biological efficacy and selectivity of this class of compounds. By systematically altering these substituents, researchers can fine-tune interactions with specific targets and improve pharmacological profiles.
For acetylcholinesterase (AChE) inhibitors, substitutions on the piperazine ring are critical. A series of 2-(4-substituted piperazin-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives showed that the nature of the substituent on the 4-position of the piperazine ring dramatically influences inhibitory potency. nih.gov As shown in the table below, compounds bearing aromatic and heterocyclic moieties achieved exceptionally high inhibition, with compound 5o being significantly more potent than the standard drug donepezil. nih.gov Similarly, another study on thiazole-substituted benzoylpiperazine derivatives identified several potent inhibitors, where the substituent on the piperazine was a substituted benzoyl group. nih.gov
Table 1: Influence of Piperazine Substituents on Acetylcholinesterase (AChE) Inhibition
| Compound | Piperazine N4-Substituent | Target | Activity | Reference |
|---|---|---|---|---|
| 5o | 4-chlorobenzyl | AChE | IC₅₀ = 0.011 µM | nih.gov |
| 5n | 3-chlorobenzyl | AChE | IC₅₀ = 0.021 µM | nih.gov |
| Donepezil | (Standard) | AChE | IC₅₀ = 0.054 µM | nih.gov |
| 40 | 4-nitrobenzoyl | AChE | IC₅₀ = 0.8023 µM | nih.gov |
| 61 | 3,4-dichlorobenzoyl | AChE | IC₅₀ = 0.9193 µM | nih.gov |
| 38 | 4-chlorobenzoyl | AChE | IC₅₀ = 0.9493 µM | nih.gov |
The strategic placement of substituents also governs selectivity. In the development of multi-target agents for Alzheimer's disease, certain thiazole-piperazine derivatives demonstrated potent and balanced inhibition of both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE). nih.gov Compound 10 and 20 emerged as highly effective dual inhibitors, a desirable trait for treating the complex pathology of Alzheimer's. nih.gov In a different therapeutic area, a piperazine-tethered thiazole derivative, 2291-61 , was identified as a highly potent antiplasmodial agent against a chloroquine-resistant strain of Plasmodium falciparum, demonstrating an EC₅₀ of just 102 nM and high selectivity. nih.govmdpi.com
Table 2: Activity of Thiazole-Piperazine Analogues Against Various Targets
| Compound | Biological Target(s) | Activity | Reference |
|---|---|---|---|
| 10 | hAChE / hBuChE | IC₅₀ = 0.151 µM / IC₅₀ = 0.135 µM | nih.gov |
| 20 | hAChE / hBuChE | IC₅₀ = 0.316 µM / IC₅₀ = 0.103 µM | nih.gov |
| 2291-61 | P. falciparum (Dd2 strain) | EC₅₀ = 102 nM | nih.govmdpi.com |
General SAR principles have been derived from broader studies on thiazole derivatives. For example, the presence of electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., halogens) on a phenyl ring attached to the thiazole core can significantly influence anticonvulsant or anticancer activity. nih.gov The specific position of these substituents is also critical; a methoxy (B1213986) group's placement on an associated phenyl ring was found to be a key determinant of cell line selectivity in anticancer assays. nih.gov
Conformational Effects of the Piperazine and Thiazole Moieties
The three-dimensional conformation of this compound analogues is a critical factor governing their biological activity. The spatial arrangement of the pharmacophoric groups dictates how effectively the molecule can fit into and interact with its biological target. The inherent flexibility of the scaffold, particularly the piperazine ring and the methylene linker, allows it to adopt various conformations.
The piperazine ring most commonly exists in a low-energy chair conformation. However, the presence of bulky substituents can influence this preference and potentially lead to other conformations, such as a twist-boat form. researchgate.net The orientation of the substituent on the piperazine nitrogen (axial vs. equatorial) can significantly affect the molecule's interaction with a target protein.
The methylene linker provides rotational freedom, allowing the thiazole and piperazine rings to orient themselves relative to one another. This flexibility is crucial for enabling the molecule to adapt to the specific topology of a binding site. However, this flexibility also presents a challenge for rational design, as the molecule exists as an ensemble of different conformers in solution.
Advanced analytical techniques are employed to study these conformational effects. X-ray crystallography provides a precise snapshot of the molecule's structure in the solid state, revealing bond angles, lengths, and the preferred conformation of the rings. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NMR techniques, is used to determine the predominant conformation in solution, which is often more relevant to the biological context. researchgate.net These studies have been used to show that related heterocyclic systems can exist in chair or boat conformations, and that the equilibrium between these states can be influenced by substitution patterns. researchgate.net Understanding the preferred conformations is essential for designing more rigid analogues that "pre-pay" the entropic penalty of binding by being locked into a more bioactive conformation.
Development of SAR Models for Optimized Biological Performance
The wealth of data generated from SAR studies is systematically used to construct predictive models that guide the rational design of next-generation compounds with optimized performance. These models integrate experimental findings with computational techniques to create a clearer picture of the structural requirements for potent and selective biological activity.
A key tool in this process is molecular docking. nih.govnih.gov By docking proposed analogues into the crystal structure of a target protein, researchers can predict binding modes and affinities. For AChE inhibitors, docking studies have successfully rationalized experimental SAR data by showing how potent compounds form key hydrogen bonds and π-π stacking interactions with critical amino acids like Trp286 and Tyr341. nih.govnih.gov These computational models allow for the in-silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest predicted activity.
The development of a comprehensive SAR model often follows a systematic strategy. This involves the methodical evaluation of substitutions at various points on the scaffold, such as on the thiazole ring and the piperazine nitrogen, to probe the steric and electronic requirements of the target. nih.gov By observing trends in activity—for instance, that electron-withdrawing groups at a certain position enhance potency—a predictive model is gradually built. nih.gov
These models can lead to significant breakthroughs. For example, a thorough SAR investigation of thiazole derivatives for anticonvulsant activity revealed that incorporating a 1,2,4-triazole (B32235) moiety was a key feature for maximizing efficacy. nih.gov This insight was not necessarily intuitive and arose directly from the systematic synthesis and testing of diverse analogues. By combining empirical testing with computational modeling, the drug design process becomes a more efficient, hypothesis-driven cycle of design, synthesis, and evaluation, leading to the development of compounds with superior biological performance.
Computational and in Silico Investigations of 2 Piperazin 1 Ylmethyl Thiazole Systems
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(piperazin-1-ylmethyl)thiazole derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating the key interactions that govern their binding affinity.
Researchers have synthesized and docked various thiazole (B1198619) derivatives, including those with a piperazine (B1678402) moiety, against a range of protein targets. For instance, a study on new thiazole derivatives as potential tubulin polymerization inhibitors revealed that the thiazole moiety can form crucial interactions within the colchicine (B1669291) binding site of tubulin. Specifically, the sulfur atom of the thiazole ring can establish a noncovalent bond with AsnA101, and the aromatic nature of the ring can form an arene-H bond with LeuB248. These interactions contribute significantly to the stability of the ligand-receptor complex, with one derivative exhibiting a free binding energy of -14.50 kcal/mol. nih.gov
In another study, new thiazole-clubbed piperazine derivatives were designed as multitarget agents for Alzheimer's disease. Molecular docking of a potent derivative showed good binding interactions with key amino acids in both the catalytic active site and the peripheral anionic site of human acetylcholinesterase (hAChE), explaining its significant inhibitory activity. nih.gov Similarly, docking studies of thiazole derivatives against penicillin-binding proteins (PBPs) and sterol 14α-demethylase have provided insights into their antimicrobial and antifungal activities. nih.gov
The following table summarizes key findings from molecular docking studies of this compound and its derivatives:
| Derivative/System | Protein Target | Key Interactions | Binding Energy (kcal/mol) |
| Thiazole derivative with piperazine moiety | Tubulin | Hydrogen bond with ThrA179, noncovalent bond between sulfur and AsnA101, arene-H bond with LeuB248 | -14.50 nih.gov |
| Thiazole-clubbed piperazine derivative | Human Acetylcholinesterase (hAChE) | Interactions with catalytic active site and peripheral anionic site | Not specified nih.gov |
| Pyrazolyl–thiazole derivatives | Penicillin-Binding Proteins (PBPs), Sterol 14α-demethylase | Not specified | Not specified nih.gov |
| Thiazole derivatives | Xanthine oxidoreductase | Interactions with amino acid residues | -4.96 to -5.45 nih.gov |
| Thiazole analogues | α-glucosidase | Not specified | Up to -11.0 researchgate.net |
Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These calculations provide insights into molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity and potential for interaction with biological targets.
DFT studies have been employed to analyze various thiazole derivatives. For example, the geometry of 2-(2-hydrazineyl)thiazole derivatives was optimized using the DFT method with the B3LYP/6-311G(d,p) basis set. kbhgroup.in This level of theory has been used to explore structural, chemical, electronic, and spectroscopic aspects of these molecules. kbhgroup.in The analysis of HOMO and LUMO energies helps in evaluating the chemical reactivity and kinetic stability of the molecules. A smaller HOMO-LUMO energy gap implies a more reactive molecule. nih.gov
In a study of thiazole derivatives, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to compute electronic parameters. kbhgroup.in The HOMO and LUMO energies, along with the resulting energy gap, provide a measure of the molecule's stability and reactivity. nih.gov For instance, in one study, the HOMO and LUMO energies for two different thiazole compounds were calculated, revealing energy gaps of 5.707 eV and 5.507 eV, indicating differences in their stability and reactivity. nih.gov
The table below presents data from quantum chemical calculations on thiazole derivatives:
| Compound/System | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Thiazole derivative 2 | DFT/B3LYP | -6.260 | -0.552 | 5.707 nih.gov |
| Thiazole derivative 4 | DFT/B3LYP | -5.523 | -0.016 | 5.507 nih.gov |
| 2-Amino-4-(p-tolyl)thiazole (APT) | B3LYP/6-311G(d,p) | -5.54 | Not specified | Not specified researchgate.net |
| 2-Methoxy-1,3-thiazole (MTT) | B3LYP/6-311G(d,p) | -6.27 | Not specified | Not specified researchgate.net |
| Thiazole-4-carboxaldehyde (TCA) | B3LYP/6-311G(d,p) | -7.44 | Not specified | Not specified researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are valuable for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts.
Several QSAR studies have been conducted on thiazole derivatives to predict their activity against various biological targets. For instance, a 2D-QSAR study on 59 thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors was performed using a machine learning approach. The resulting model showed a good correlation coefficient (R² = 0.626) and predictive ability (test set R² = 0.621). laccei.org The key molecular descriptors identified in this model included AATSC4c, AATSC7c, AATSC8c, AATSC1p, GATS5s, VE2_Dzp, SaaS, maxHBa, JGI4, and ATSC8p. laccei.org
In another study, 2D-QSAR models were developed for thiazole derivatives as PIN1 inhibitors. The Multiple Linear Regression (MLR) model showed satisfactory performance with an R² of 0.76 and a predictive R² of 0.78. imist.ma The descriptors in this model included molar refractivity (MR), LogP, the energy of the lowest unoccupied molecular orbital (ELUMO), and the J descriptor. imist.ma An Artificial Neural Network (ANN) model for the same dataset showed even better performance. imist.ma
The table below summarizes the key parameters from QSAR studies on thiazole derivatives:
| QSAR Model | Target | No. of Compounds | Statistical Parameters | Key Descriptors |
| 2D-QSAR (MLR) | 5-Lipoxygenase (5-LOX) | 59 | R² = 0.626, Test Set R² = 0.621 | AATSC4c, AATSC7c, AATSC8c, AATSC1p, GATS5s, VE2_Dzp, SaaS, maxHBa, JGI4, ATSC8p laccei.org |
| 2D-QSAR (MLR) | PIN1 Inhibitors | 25 | R² = 0.76, R²cv = 0.63, R²test = 0.78 | MR, LogP, ELUMO, J imist.ma |
| 2D-QSAR (ANN) | PIN1 Inhibitors | 25 | R² = 0.98, R²cv = 0.99, R²test = 0.98 | [4-10-1] architecture imist.ma |
| QSAR (MLR) | α-glucosidase inhibitors | 45 | R² = 0.9061, Q²cv = 0.8615, R²pred = 0.8258 | Not specified researchgate.net |
Advanced Computational Methodologies (e.g., Molecular Dynamics Simulations)
Beyond static docking and QSAR models, advanced computational methodologies like molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein. MD simulations can assess the stability of ligand-receptor complexes over time and provide a more realistic representation of the biological environment.
MD simulations have been utilized to study the stability of benzothiazole-thiazole hybrids as potent p56lck inhibitors for cancer treatment. biointerfaceresearch.com These simulations, often run for nanoseconds, can reveal conformational changes and the persistence of key interactions identified in molecular docking. The use of software like GROMACS allows for the simulation of ligand-receptor complexes in an explicit solvent, providing a more accurate assessment of their stability.
While specific MD simulation studies focusing solely on this compound were not prominently found in the initial search, the application of this methodology to closely related thiazole derivatives highlights its importance in modern drug design. These advanced techniques are crucial for validating docking results and gaining a deeper understanding of the dynamic nature of protein-ligand interactions.
Emerging Research Trajectories and Interdisciplinary Opportunities for 2 Piperazin 1 Ylmethyl Thiazole
Synthesis of Advanced 2-(piperazin-1-ylmethyl)thiazole Derivative Libraries for High-Throughput Screening
The development of efficient synthetic methodologies is crucial for generating large, diverse libraries of this compound derivatives, which are essential for high-throughput screening (HTS) and drug discovery programs. Combinatorial chemistry and parallel synthesis have emerged as highly effective approaches for this purpose. mdpi.comnih.gov Researchers have successfully employed various strategies to create extensive collections of these compounds, facilitating the rapid identification of hits with desired biological activities.
Several synthetic routes have been optimized for library production:
Parallel Synthesis via 4-Chloromethyl-2-aminothiazole Intermediates : A common and efficient method involves reacting piperazine (B1678402) with newly generated 4-chloromethyl-2-aminothiazole derivatives. This reaction yields the core piperazine-tethered thiazole (B1198619) structure with high purity and good yields. By using a wide array of commercially available carboxylic acids, diverse libraries of disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives can be synthesized in a parallel format. nih.govnih.gov
Solid-Phase Synthesis : This technique offers advantages in purification and automation. The synthesis can begin with a resin-bound amino acid, upon which the thiazole ring is constructed. Subsequently, the piperazine moiety is introduced by reacting it with a chloromethyl group on the thiazole. This approach is particularly well-suited for generating large combinatorial libraries for drug discovery. nih.gov
Synthesis from Thiosemicarbazone Intermediates : Another route involves the formation of bis(thiosemicarbazones) from bis-aldehydes and thiosemicarbazide. The thiazole ring is then formed through heterocyclization with hydrazonoyl chlorides. The piperazine core is incorporated via the bis(thiosemicarbazone) intermediate, allowing for the creation of piperazine-based bis(thiazole) derivatives.
These synthetic strategies are summarized in the table below.
| Synthesis Strategy | Key Intermediates | Core Reaction | Advantages | Reference(s) |
| Parallel Synthesis | 4-chloromethyl-2-aminothiazole, Carboxylic acids | Nucleophilic substitution | High purity, good yields, suitable for diverse libraries | nih.gov, nih.gov |
| Solid-Phase Synthesis | Resin-bound amino acid, Piperazine | On-resin thiazole formation and piperazine coupling | Facilitates rapid parallel synthesis and easy purification | nih.gov |
| Thiosemicarbazone Route | Bis-aldehydes, Thiosemicarbazide, Hydrazonoyl chlorides | Heterocyclization | Allows for the creation of bis(thiazole) derivatives |
These methods enable the creation of focused and diversity-oriented libraries of this compound compounds, which are crucial for screening against a wide range of biological targets. nih.gov
Identification of Novel Molecular Targets and Therapeutic Pathways
Screening of this compound derivative libraries has led to the identification of compounds with significant activity against various diseases, revealing novel molecular targets and therapeutic pathways.
Antimalarial Activity : Derivatives of 4-(piperazin-1-ylmethyl)thiazol-2-amine have shown potent antiplasmodial activity, particularly against chloroquine-resistant strains of Plasmodium falciparum. nih.govnih.gov For instance, the hit compound 2291-61 demonstrated an EC50 of 102 nM against the Dd2 strain. nih.govnih.gov Flow cytometry analysis indicated that this compound blocks the development of the parasite at the ring stage and prevents progression beyond the schizont stage, suggesting a targeted disruption of the parasite's life cycle. mdpi.com
Anticancer Activity : The thiazole-piperazine scaffold is a key feature in many protein kinase inhibitors. nih.gov Derivatives have been developed as potent inhibitors of various kinases implicated in cancer.
EGFR/VEGFR-2 Inhibition : Novel thiazole-based derivatives have been synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key targets in cancer therapy. nih.gov Certain 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing a thiazole moiety showed VEGFR-2 inhibitory activity comparable to the drug sorafenib (B1663141). researchgate.net Molecular docking studies suggest these compounds bind to key amino acids in the hinge region (Cys919) and gate area (Glu885, Asp1046) of the VEGFR-2 enzyme. researchgate.net
CDK Inhibition : Thiazole-containing compounds have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation. nih.gov
General Antiproliferative Activity : A series of N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides showed potent antiproliferative activity against HeLa cancer cells, with one compound exhibiting an IC50 value of 1.6 ± 0.8 µM. researchgate.net
Anti-Alzheimer's Disease (AD) Activity : Thiazole-clubbed piperazine derivatives have been designed as multi-target agents for Alzheimer's disease. nih.gov These compounds have shown potent inhibitory activity against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE). nih.gov One lead compound, compound 10, was a highly potent inhibitor of both hAChE and hBuChE, and also demonstrated a remarkable ability to inhibit β-amyloid (Aβ) aggregation and chelate metal ions. nih.gov Molecular docking revealed that this compound interacts with both the catalytic active site and the peripheral anionic site of hAChE. nih.gov
Antinociceptive (Analgesic) Activity : Novel compounds incorporating both thiazole and piperazine rings have been shown to possess significant centrally and peripherally mediated antinociceptive effects. nih.gov Mechanistic studies indicate that these effects are mediated through the opioidergic system, as the activity was abolished by the opioid receptor antagonist naloxone. nih.gov Molecular docking studies supported these findings, showing significant interactions between the compounds and µ- and δ-opioid receptors. nih.gov
The diverse therapeutic potential of this scaffold is summarized below.
| Therapeutic Area | Molecular Target(s) | Key Findings | Reference(s) |
| Antimalarial | Plasmodium falciparum life cycle stages | Inhibition of parasite development at ring and schizont stages; active against chloroquine-resistant strains. | nih.gov, mdpi.com, nih.gov |
| Anticancer | EGFR, VEGFR-2, CDKs | Dual inhibition of key tyrosine kinases; antiproliferative activity against various cancer cell lines. | researchgate.net, nih.gov, nih.gov, researchgate.net |
| Anti-Alzheimer's | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Aβ aggregation | Potent dual inhibition of cholinesterases and inhibition of amyloid-beta plaque formation. | nih.gov |
| Analgesic | µ- and δ-Opioid Receptors | Centrally and peripherally mediated antinociceptive effects via the opioidergic system. | nih.gov |
Application in Agrochemistry
The thiazole and piperazine heterocycles are prominent structures in the field of agricultural chemistry, valued for their broad-spectrum biological activity and potential for structural modification. mdpi.comacs.orgacs.orgnih.gov The thiazole ring, in particular, is a component of several commercially successful pesticides. researchgate.net This has spurred interest in developing new agrochemicals based on these scaffolds to address the need for effective and environmentally conscious crop protection solutions. acs.orgnih.gov
Thiazole derivatives are noted for their strong biological activity and relatively low toxicity, making them attractive for green pesticide research. acs.orgacs.orgnih.gov The structural relationship between thiazole-based compounds and their pesticidal activity is a key area of research aimed at creating new and more potent agents. acs.orgnih.gov
Several marketed agrochemicals incorporate a thiazole moiety, demonstrating the scaffold's versatility and effectiveness in crop protection.
| Agrochemical | Type | Target | Reference(s) |
| Thiamethoxam | Insecticide | Neonicotinoid class, targets insect nervous system | researchgate.net |
| Clothianidin | Insecticide | Neonicotinoid class, targets insect nervous system | researchgate.net |
| Thiabendazole | Fungicide | Broad-spectrum systemic fungicide | researchgate.net |
| Thifluzamide | Fungicide | Succinate dehydrogenase inhibitor (SDHI) | researchgate.net |
| Ethaboxam | Fungicide | Targets oomycete pathogens | researchgate.net |
| Oxathiapiprolin | Fungicide | Oxysterol binding protein (OSBP) inhibitor | researchgate.net |
| Fluensulfone | Nematicide | Controls plant-parasitic nematodes | researchgate.net |
The established success of the thiazole ring in these commercial products highlights the potential of the this compound scaffold for the development of novel pesticides. The piperazine linker offers flexibility for structural modifications, which can be exploited to fine-tune activity, selectivity, and physicochemical properties for agricultural applications. mdpi.comresearchgate.net
Integration of Omics Data in this compound Research
The integration of "omics" technologies—such as genomics, proteomics, and metabolomics—is revolutionizing the discovery and development of bioactive compounds, including derivatives of this compound. These approaches provide a system-wide understanding of biological processes, enabling more targeted and efficient research.
Genome Mining for Novel Scaffolds : Genomics, particularly genome mining, is a powerful tool for discovering novel natural products. A comprehensive study of the genomic landscape of ribosomally synthesized and post-translationally modified peptides (RiPPs) containing thiazole and oxazole (B20620) heterocycles (TOMMs) has uncovered a vast number of unique biosynthetic gene clusters. researchgate.net This analysis revealed more than 20 distinct families of TOMMs, many with unfamiliar combinations of modification enzymes, signifying a rich source of novel chemical diversity. researchgate.net Such approaches provide an atlas to guide the discovery of new thiazole-containing natural products that can serve as templates for synthetic chemistry efforts. researchgate.net
Target Identification and Validation : Proteomics can be used to identify the molecular targets of bioactive compounds. By treating cells or organisms with a this compound derivative and analyzing changes in the proteome, researchers can identify proteins whose expression or post-translational modification state is altered, pointing to potential targets or affected pathways.
In Silico and Molecular Docking Studies : The integration of genomic and proteomic data is fundamental to modern in silico drug design. Once a potential protein target is identified, its 3D structure (often derived from X-ray crystallography or predicted from its gene sequence) can be used in molecular docking studies. nih.gov Researchers have used this approach to predict and rationalize the binding of thiazole-piperazine derivatives to targets like VEGFR-2, AChE, and opioid receptors, providing insights into the structure-activity relationship (SAR) and guiding the design of more potent inhibitors. researchgate.netnih.govnih.gov
The application of omics and related computational methods in this field is summarized below.
| Omics/Computational Approach | Application in Thiazole Research | Key Outcomes | Reference(s) |
| Genome Mining | Discovery of biosynthetic gene clusters for thiazole-containing natural products. | Identification of over 20 families of Thiazole/Oxazole-Modified Microcins (TOMMs), expanding the library of known scaffolds. | researchgate.net |
| Proteomics | Identification of protein targets and pathways affected by thiazole derivatives. | Elucidation of mechanisms of action and off-target effects. | |
| Molecular Docking / In Silico Studies | Predicting and analyzing the binding interactions between thiazole derivatives and protein targets. | Rationalizing structure-activity relationships (SAR) and guiding the design of optimized compounds. | nih.gov, nih.gov, researchgate.net |
By combining advanced synthesis with these interdisciplinary research trajectories, the full potential of the this compound scaffold can be explored, paving the way for the development of new and effective agents for medicine and agriculture.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-(piperazin-1-ylmethyl)thiazole, and what are the critical reaction conditions?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include using solvents like ethanol or DMF, catalysts such as Cu(I) for click chemistry, and optimizing temperature (e.g., reflux conditions). For example, thiazole intermediates can be functionalized with piperazine via bromomethylation (using 2-(bromomethyl)thiazole as a precursor) followed by nucleophilic substitution . Reaction purity is validated using TLC and elemental analysis .
Q. How is the structural integrity of this compound derivatives confirmed experimentally?
- Methodology : Structural verification employs spectroscopic techniques:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., piperazine methylene protons at δ ~2.5–3.5 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C-N stretches at ~1,250 cm⁻¹) .
- X-ray Crystallography : Resolves 3D conformation, as demonstrated for analogs like 2-(4-fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole .
Q. What intermediates are pivotal in synthesizing this compound, and how are they characterized?
- Methodology : Key intermediates include 2-(bromomethyl)thiazole (CAS: 131654-56-3) and aryl-thiazole precursors. These are characterized via melting point analysis, HPLC for purity, and mass spectrometry to confirm molecular ions (e.g., [M+H]+ peaks) .
Advanced Research Questions
Q. How can molecular docking studies guide the design of this compound derivatives for target-specific binding?
- Methodology : Docking simulations (e.g., AutoDock Vina) predict binding modes to receptors like serotonin 5-HT2A or dopamine D2. For instance, analogs with fluorophenyl substituents show enhanced affinity due to hydrophobic interactions in active sites . Pose validation involves comparing computed binding energies with experimental IC50 values .
Q. What strategies resolve contradictions in biological activity data among structurally similar derivatives?
- Methodology : Discrepancies arise from variations in assay conditions (e.g., cell lines, concentrations). Systematic SAR studies are conducted by:
- Modifying substituents on the thiazole or piperazine rings.
- Using standardized assays (e.g., kinase inhibition or receptor binding assays) .
- Computational QSAR models to correlate structural features with activity .
Q. How do structural modifications to the piperazine moiety influence physicochemical and pharmacokinetic properties?
- Methodology : Substituents like fluorophenyl or methoxy groups alter logP (lipophilicity) and solubility. For example, 4-methoxyphenyl analogs exhibit improved metabolic stability due to reduced CYP450 oxidation. Property prediction tools (e.g., SwissADME) guide rational design .
Q. What in silico methods predict the synthetic feasibility of novel this compound analogs?
- Methodology : Tools like Pistachio and Reaxys prioritize synthetic routes by scoring precursor availability and reaction plausibility. Retrosynthetic analysis identifies viable pathways (e.g., Suzuki coupling for aryl-thiazole formation) .
Q. How can fluorescence-based techniques quantify this compound in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
